molecular formula C11H14ClNO2 B1522781 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride CAS No. 79025-21-1

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride

Cat. No. B1522781
CAS RN: 79025-21-1
M. Wt: 227.69 g/mol
InChI Key: RCMFQTWGBQONDW-UHFFFAOYSA-N
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Description

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is a unique chemical provided to early discovery researchers . It has an empirical formula of C11H14ClNO2 and a molecular weight of 227.69 .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(O)C1(N)C2=CC=CC=C2CCC1.[H]Cl . This representation can be used to visualize the molecular structure using appropriate software.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of enzyme inhibitors, which are essential for creating drugs that can regulate biological pathways . For example, it can be used to design inhibitors targeting diseases where overactivity of certain enzymes is a problem.

Biochemistry

Biochemists utilize this compound to study enzyme-substrate interactions due to its structural similarity to certain natural amino acids . It can act as an analog to investigate the binding efficiency and specificity of enzymes, aiding in understanding enzyme mechanisms and designing better therapeutic agents.

Pharmacology

In pharmacology, “1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride” is used to create analogs of natural products and potent receptor ligands . These synthetic analogs can mimic or inhibit the action of natural biomolecules, leading to new drug discoveries and therapeutic interventions.

Organic Synthesis

This compound is valuable in organic synthesis, where it can be employed in Pictet–Spengler reactions to synthesize tetrahydroisoquinoline derivatives . These derivatives are important in the synthesis of complex organic molecules, including natural products and potential drug candidates.

Analytical Chemistry

Analytical chemists may use this compound as a standard or reagent in chromatographic methods to quantify or identify similar compounds in complex mixtures . Its unique structure allows for selective interactions, making it a useful tool in the qualitative and quantitative analysis of biochemical samples.

Materials Science

In materials science, the compound’s derivatives can be used to modify the surface properties of materials or to create novel polymers with specific characteristics . For instance, its incorporation into a polymer chain could result in materials with improved mechanical strength or altered optical properties.

Chemical Synthesis

It’s also used in chemical synthesis as a chiral auxiliary or as a precursor for the synthesis of chiral compounds . Chirality is a key factor in the efficacy of many pharmaceuticals, and the ability to synthesize chiral molecules is crucial in drug development.

Enzyme Mechanism Studies

Lastly, it can be used in enzyme mechanism studies to probe the transition states and intermediate stages of enzymatic reactions . By mimicking the transition states, researchers can gain insights into how enzymes catalyze reactions, which is fundamental in biochemistry and drug design.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMFQTWGBQONDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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